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Compound of Interest

Compound Name: (3-Bromo-5-nitrophenyl)methanol

Cat. No.: B136851 Get Quote

In the landscape of pharmaceutical research and drug development, the precise

characterization of novel chemical entities is paramount. (3-bromo-5-nitrophenyl)methanol is
a substituted benzyl alcohol derivative with potential applications as a building block in organic

synthesis. This guide provides a comparative analysis of its structural confirmation using

infrared (IR) spectroscopy and mass spectrometry (MS), benchmarked against structurally

related analogs. The objective is to offer researchers and scientists a clear framework for

interpreting the spectroscopic data of this compound and similar molecules.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for (3-bromo-5-
nitrophenyl)methanol and two comparative compounds: 3-bromobenzyl alcohol and 3-

nitrobenzyl alcohol. This allows for a systematic evaluation of the influence of the bromo and

nitro substituents on the spectral features.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key IR
Absorptions
(cm⁻¹)

Key Mass
Spec
Fragments
(m/z)

(3-bromo-5-

nitrophenyl)meth

anol

C₇H₆BrNO₃ 231.03

~3400 (O-H

stretch, broad),

~3100 (Ar C-H

stretch), ~1530 &

~1350 (NO₂

stretch), ~1050

(C-O stretch),

~730 (C-Br

stretch)

Predicted: [M]⁺•

at 231/233, [M-

H]⁺, [M-OH]⁺,

[M-NO₂]⁺

3-bromobenzyl

alcohol
C₇H₇BrO 187.04

3330 (O-H

stretch, broad),

3060 (Ar C-H

stretch), 1595,

1570 (C=C

stretch), 1020

(C-O stretch),

780 (C-Br

stretch)

[M]⁺• at 186/188,

107 ([M-Br]⁺), 79

([C₆H₅O]⁺), 77

([C₆H₅]⁺)

3-nitrobenzyl

alcohol
C₇H₇NO₃ 153.14

3400 (O-H

stretch, broad),

3100 (Ar C-H

stretch), 1530 &

1350 (NO₂

stretch), 1040

(C-O stretch)

[M]⁺• at 153, 136

([M-OH]⁺), 107

([M-NO₂]⁺), 77

([C₆H₅]⁺)

Note: The data for (3-bromo-5-nitrophenyl)methanol is based on predicted values and

characteristic functional group frequencies due to the limited availability of experimental

spectra.
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Elucidation of Spectroscopic Features
Infrared (IR) Spectroscopy:

The IR spectrum provides critical information about the functional groups present in a molecule.

O-H Stretch: A broad absorption band around 3400 cm⁻¹ is characteristic of the hydroxyl

group, with the broadening resulting from intermolecular hydrogen bonding.

Aromatic C-H Stretch: A weaker absorption is expected around 3100 cm⁻¹.

NO₂ Stretch: The presence of the nitro group in (3-bromo-5-nitrophenyl)methanol and 3-

nitrobenzyl alcohol is confirmed by two strong absorption bands around 1530 cm⁻¹

(asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

C-O Stretch: A strong band around 1050 cm⁻¹ corresponds to the stretching vibration of the

C-O single bond of the primary alcohol.

C-Br Stretch: The carbon-bromine bond in (3-bromo-5-nitrophenyl)methanol and 3-

bromobenzyl alcohol is expected to show an absorption in the fingerprint region, typically

around 730-780 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its structural confirmation.

Molecular Ion Peak ([M]⁺•): For (3-bromo-5-nitrophenyl)methanol, the molecular ion peak

is expected to appear as a doublet at m/z 231 and 233, corresponding to the two isotopes of

bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Key Fragmentation Pathways:

Loss of a hydroxyl radical (-OH) to form the [M-OH]⁺ ion is a common fragmentation for

benzyl alcohols.

Loss of the nitro group (-NO₂) would result in a significant fragment ion.
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Cleavage of the C-Br bond, though less common than benzylic cleavage, can also be

observed.

For 3-bromobenzyl alcohol, the loss of the bromine atom to form the [M-Br]⁺ ion at m/z

107 is a prominent fragmentation pathway.

Experimental Protocols
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: The spectrum is acquired by ensuring good contact between the sample

and the crystal. A background spectrum of the clean, empty crystal is recorded first and

automatically subtracted from the sample spectrum.

Parameters: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹.

Electron Ionization-Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the ion source, typically via a direct

insertion probe for solid samples or after separation by gas chromatography.

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of (3-bromo-
5-nitrophenyl)methanol using the discussed spectroscopic techniques.
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Caption: Workflow for structural confirmation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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